An In-Depth Guide to the Structure of Lewis X Trisaccharide, Methyl Glycoside
An In-Depth Guide to the Structure of Lewis X Trisaccharide, Methyl Glycoside
Abstract: The Lewis X (Lex) trisaccharide is a pivotal carbohydrate antigen involved in a myriad of cell-cell recognition processes, including immune responses, inflammation, and cancer metastasis.[1][2] Its presentation on the cell surface as a glycolipid or glycoprotein terminus dictates its biological activity, primarily as a ligand for the selectin family of adhesion molecules.[1][3][4] This technical guide provides a comprehensive examination of the chemical structure of Lewis X Trisaccharide, Methyl Glycoside, a common synthetic analogue used in glycobiology research.[5][6][7] We will dissect its molecular architecture, stereochemistry, and conformational dynamics. Furthermore, this document outlines the strategic principles of its chemical synthesis, methods for structural characterization, and its functional role in mediating biological interactions, offering a robust resource for researchers in glycobiology, immunology, and drug development.
Molecular Architecture and Nomenclature
The Lewis X antigen is a complex oligosaccharide defined by a specific arrangement of three monosaccharide units. The methyl glycoside form is frequently synthesized for research purposes to provide a stable anomeric linkage for biochemical and structural studies.[5]
Systematic Name and Components
The formal IUPAC name for the methyl glycoside of the Lewis X trisaccharide is Methyl β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-2-acetamido-2-deoxy-β-D-glucopyranoside .[5][8]
This structure is composed of three distinct monosaccharide units:
-
β-D-N-acetylglucosamine (GlcNAc): An amide derivative of glucose, which serves as the core of the trisaccharide to which the other two sugars are attached.
-
β-D-Galactose (Gal): A C4 epimer of glucose, linked to the C4 position of the GlcNAc residue.
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α-L-Fucose (Fuc): A 6-deoxy-L-galactose, which is the key branching sugar that defines the Lewis X epitope.
The molecular formula for this compound is C₂₁H₃₇NO₁₅, with a molecular weight of approximately 543.5 g/mol .[9][10]
Glycosidic Linkages: The Key to Function
The specific connectivity and stereochemistry of the glycosidic bonds are critical for the molecule's three-dimensional shape and its ability to be recognized by binding partners like selectins.
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β(1→4) Linkage: The galactose unit is attached to the C4 hydroxyl group of the N-acetylglucosamine. The 'β' designation indicates that the anomeric carbon (C1) of galactose is configured with its C-O bond pointing "up" in the Haworth projection, on the same side as the C6 hydroxymethyl group. This linkage is formed biosynthetically by β-1,4-galactosyltransferase enzymes.[11]
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α(1→3) Linkage: The fucose unit is attached to the C3 hydroxyl group of the same N-acetylglucosamine. The 'α' designation means the anomeric C-O bond of fucose is "down," on the opposite side of the C6 methyl group. This specific linkage is the defining feature of the Lewis X antigen.
-
β-O-Methyl Glycoside: The entire trisaccharide is linked to a methyl group (-OCH₃) via the anomeric carbon of the N-acetylglucosamine. This β-linkage stabilizes the reducing end of the sugar, preventing anomerization and rendering it suitable for various analytical and binding studies.
The diagram below illustrates the foundational structure and connectivity of the Lewis X trisaccharide.
Caption: Core components and linkages of Lewis X Trisaccharide, Methyl Glycoside.
Synthesis and Structural Characterization
The generation and validation of the Lewis X structure are non-trivial processes requiring sophisticated organic synthesis and analytical techniques.
Principles of Chemical Synthesis
Synthesizing a complex oligosaccharide like Lewis X is a multi-step process that requires precise control over stereochemistry. The causality behind the experimental strategy is rooted in protecting group chemistry and stereoselective glycosylation reactions.[12]
-
Building Block Strategy: The synthesis typically begins with protected monosaccharide "building blocks" (e.g., thioglycosides or glycosyl trichloroacetimidates) that have only one free hydroxyl group available for coupling. This prevents unwanted side reactions.
-
Protecting Groups: Hydroxyl groups not involved in a planned glycosylation step are "protected" with chemical moieties (e.g., benzyl ethers, acetyl esters). The choice of protecting group is critical; some groups, known as "participating" groups (like acetyl), can influence the stereochemical outcome of the glycosylation to favor the formation of 1,2-trans linkages (e.g., β-glycosides for glucose/galactose).
-
Glycosylation: The key bond-forming step involves activating the anomeric carbon of a donor sugar, which is then attacked by the free hydroxyl group of an acceptor sugar. For instance, a disaccharide acceptor (like a protected methyl lactosamine derivative) can be fucosylated to install the critical α(1→3) linkage.[5]
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Deprotection: In the final stage, all protecting groups are removed under specific conditions (e.g., catalytic hydrogenation for benzyl groups) to yield the final, pure trisaccharide.[5]
The workflow below outlines the logical progression of a typical synthetic campaign.
Caption: Workflow for the synthesis and characterization of Lewis X Trisaccharide.
Protocol for Structural Verification via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the structure, including the sequence, linkage positions, and stereochemistry of oligosaccharides.[13]
Objective: To confirm the identity and purity of synthesized Lewis X Trisaccharide, Methyl Glycoside.
Methodology:
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Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.5 mL of deuterium oxide (D₂O). Lyophilize and re-dissolve in D₂O two to three times to exchange all labile protons (e.g., -OH) for deuterium.
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¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. The anomeric protons (H1) of each sugar residue are particularly diagnostic, appearing in a well-resolved region (typically 4.4 - 5.2 ppm). The coupling constant (³JH1,H2) of these signals is indicative of the anomeric configuration (typically ~8 Hz for β, ~3-4 Hz for α).
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other within the same sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying the glycosidic linkages (e.g., a correlation between the anomeric proton of Gal (H1) and the C4 of GlcNAc confirms the 1→4 linkage).
-
-
Data Analysis: Assign all proton and carbon chemical shifts. Compare the observed chemical shifts and inter-residue correlations (from HMBC and NOESY experiments) to established literature values to confirm the structure.[14]
Representative Analytical Data
The following table summarizes typical ¹H NMR chemical shifts for the anomeric protons, which serve as fingerprints for the structure.
| Residue | Anomeric Proton (H1) | Typical Chemical Shift (ppm in D₂O) | ³JH1,H2 (Hz) | Anomeric Configuration |
| GlcNAc | H1 of GlcNAc | ~4.55 | ~8.4 | β |
| Gal | H1 of Gal | ~4.48 | ~7.9 | β |
| Fuc | H1 of Fuc | ~5.12 | ~4.0 | α |
| Fuc | Methyl Protons (H6) | ~1.20 | - | - |
Note: Exact chemical shifts can vary slightly based on solvent, temperature, and pH.[8][14]
Biological Significance and Molecular Interactions
The Lewis X trisaccharide is not merely a structural entity but a functional ligand that mediates critical biological events, primarily through its interaction with selectin proteins.
Role as a Selectin Ligand
Selectins are a family of cell adhesion molecules (E-selectin, P-selectin, L-selectin) that are crucial for the initial "tethering" and "rolling" of leukocytes on the endothelial cell surface during an inflammatory response.[4] The Lewis X motif, and more potently its sialylated form (Sialyl Lewis X), serves as a key recognition epitope for these proteins.[3]
The interaction is calcium-dependent and relies on specific hydrogen bonds and van der Waals contacts between the sugar and the lectin domain of the selectin.[15] The fucose residue is particularly critical; its hydroxyl groups are known to coordinate with a calcium ion in the selectin's binding pocket, forming an indispensable part of the binding interface.[15] This weak, but rapid, on/off binding allows leukocytes to roll along blood vessel walls rather than adhering firmly, a prerequisite for their subsequent migration into tissues.[4]
Interaction Pathway with E-Selectin
The diagram below conceptualizes the interaction between a leukocyte displaying Lewis X antigens and an endothelial cell expressing E-selectin, a hallmark of the inflammatory cascade.
Caption: Lewis X-mediated leukocyte tethering to E-selectin on endothelial cells.
References
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Asnani, A., & Auzanneau, F. I. (2008). Synthesis of Lewis X and Three Lewis X Trisaccharide Analogues in Which Glucose and Rhamnose Replace N-acetylglucosamine and Fucose, Respectively. Carbohydrate Research, 343(10-11), 1653-1664. [Link]
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Various Authors. (n.d.). Sialyl-Lewis X. Wikipedia. [Link]
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Fritz, J., et al. (1998). Molecular basis of the dynamic strength of the sialyl Lewis X--selectin interaction. Proceedings of the National Academy of Sciences, 95(21), 12283-12288. [Link]
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Sparks, M. A., et al. (1993). Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization. Biochemistry, 32(31), 7921-7926. [Link]
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National Center for Biotechnology Information. (n.d.). Lewis X Trisaccharide, Methyl Glycoside. PubChem Compound Database. [Link]
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Li, Y., et al. (2023). Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins. Open Exploration, 3, 2. [Link]
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Foxall, C., et al. (1992). The Three Members of the Selectin Receptor Family Recognize a Common Carbohydrate Epitope, the Sialyl Lewis(x) Oligosaccharide. The Journal of Cell Biology, 117(4), 895-902. [Link]
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Stanley, P., & Cummings, R. D. (2017). Selectins mediate binding to glycans capped with sialyl Lewis X... ResearchGate. [Link]
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Pinho, S. S., & Reis, C. A. (2021). The Cancer-Associated Antigens Sialyl Lewis a/x and Sda: Two Opposite Faces of Terminal Glycosylation. Cancers, 13(21), 5293. [Link]
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Homans, S. W., et al. (2002). Conformational Studies of Lewis X and Lewis A Trisaccharides Using NMR Residual Dipolar Couplings. Biopolymers, 63(2), 89-98. [Link]
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Miller, K. E., et al. (1992). Solution structure of the Lewis x oligosaccharide determined by NMR spectroscopy and molecular dynamics simulations. Biochemistry, 31(29), 6703-6709. [Link]
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MedChemExpress. (n.d.). Lewis X Trisaccharide,Methyl Glycoside | Glycobiology. [Link]
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Ardá, A., & Jiménez-Barbero, J. (2019). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 119(14), 8575-8624. [Link]
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Delbianco, M., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7357-7402. [Link]
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Ramakrishnan, B., & Qasba, P. K. (2002). Structure and function of beta-1,4-galactosyltransferase. Current Opinion in Structural Biology, 12(5), 596-602. [Link]
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